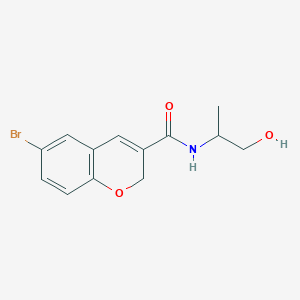
4-Isobutylsulfanyl-butylamine
Übersicht
Beschreibung
4-Isobutylsulfanyl-butylamine, also known as 4-ISB, is an important chemical compound used in many scientific research applications. It is a sulfanyl amine that is composed of a butyl group and a sulfanyl group, and it is often used as a reagent, catalyst, and scavenging agent. 4-ISB is a versatile compound that has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Butyl Substituents in Corrosion Inhibition : Butyl substituents, similar to the butyl component in 4-Isobutylsulfanyl-butylamine, have been studied for their role in mild steel corrosion inhibition in acidic environments. The effectiveness of different butylamine derivatives in protecting steel surfaces suggests potential applications of this compound in corrosion-resistant coatings or treatments (Bastidas, Damborenea, & Vázquez, 1997).
Catalysis
Catalytic Applications in Organic Synthesis : The structural features of butylamine derivatives, including steric hindrance and electronic properties, play critical roles in catalytic processes such as the amination and thioetherification of aryl halides. This suggests this compound could serve as a ligand or catalyst in similar organic transformations, offering pathways to synthesize pharmaceuticals, agrochemicals, and materials with high efficiency and selectivity (Hartwig, 2008).
Environmental Biotechnology
Microbial Conversion to Valuable Chemicals : Studies on microbial consortia converting methanol to valuable chemicals like isobutyrate and n-butyrate highlight the potential of using derivatives of butylamine in biotechnological applications. These findings suggest this compound could be explored as a substrate or intermediate in microbial processes for producing bioplastics, biofuels, or other bioproducts with environmental benefits (Huang et al., 2020).
Material Science
Nanoparticle Surface Modification : The interaction of butylamine with semiconductor nanoparticles like CdSe, causing significant changes in their optical properties, underlines the potential of this compound in nanotechnology. This compound could be used to modify the surface of nanoparticles, influencing their electronic and optical behaviors for applications in photovoltaics, sensors, and light-emitting devices (Landes et al., 2001).
Eigenschaften
IUPAC Name |
4-(2-methylpropylsulfanyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NS/c1-8(2)7-10-6-4-3-5-9/h8H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBFTFOBIDMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)






![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)

![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)